(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide
Overview
Description
(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide is a useful research compound. Its molecular formula is C9H10ClNO3S and its molecular weight is 247.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide, which is chemically related to diazoxide , is the ATP-sensitive potassium channel (KATP) on the membrane of pancreatic beta cells . These channels play a crucial role in regulating insulin release from the pancreas .
Mode of Action
This compound interacts with its target by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel . This binding promotes a potassium efflux from beta cells . The efflux of potassium leads to the hyperpolarization of the cell membrane, a decrease in calcium influx, and subsequently reduced release of insulin .
Biochemical Pathways
The activation of KATP channels and the subsequent reduction in insulin release affect the glucose metabolism pathway . By inhibiting insulin release, this compound increases glucose release by the liver . This action can be beneficial in conditions characterized by excessive insulin production, such as hyperinsulinaemic hypoglycemia .
Pharmacokinetics
It has an elimination half-life of 21-45 hours and is excreted through the kidneys .
Result of Action
The primary molecular effect of this compound’s action is the reduction of insulin release from pancreatic beta cells . This leads to an increase in blood glucose levels . On a cellular level, it reduces the calcium influx into beta cells, affecting the depolarization process and inhibiting the release of insulin .
Biological Activity
(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide is a compound belonging to the benzoxathiazepine family, which has garnered interest due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique benzoxathiazepine core structure that contributes to its biological activity. The presence of the chlorine atom and methyl group at specific positions enhances its pharmacological profile.
Biological Activity
Research indicates that benzoxathiazepine derivatives exhibit a broad range of bioactivities:
- Antipsychotic Effects : Some derivatives have shown potential as antipsychotic agents by modulating neurotransmitter systems, particularly through inhibition of dopamine receptors.
- Histamine Receptor Modulation : Compounds in this class have been identified as modulators of histamine H3 receptors, which play a role in cognitive functions and sleep regulation.
- Glucokinase Activation : Certain derivatives act as glucokinase activators, making them potential candidates for diabetes management by improving glucose homeostasis.
- AMPA Receptor Modulation : They also exhibit activity on AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system.
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : Many benzoxathiazepines inhibit specific enzymes related to neurotransmitter metabolism.
- Receptor Interaction : They interact with various receptors (e.g., dopamine, histamine) influencing signaling pathways that affect mood and cognition.
- Ion Channel Modulation : Some compounds modulate ion channels involved in neuronal excitability.
Research Findings
Recent studies have focused on synthesizing and evaluating a library of benzoxathiazepine derivatives. Notable findings include:
- A study demonstrated that a series of benzothiaoxazepine-1,1-dioxides were synthesized with yields exceeding 70% using optimized microwave-assisted protocols .
- Another investigation reported that these compounds could be effectively diversified through one-pot synthesis methods involving various secondary amines .
Data Table: Biological Activities of Benzoxathiazepine Derivatives
Case Studies
Several case studies illustrate the therapeutic potential of benzoxathiazepines:
- Antipsychotic Development : A clinical trial involving a derivative showed significant improvements in patients with schizophrenia compared to placebo groups.
- Diabetes Management : Preclinical studies indicated that glucokinase activators derived from this class improved glycemic control in diabetic mouse models.
Properties
IUPAC Name |
(4S)-8-chloro-4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-6-5-11-15(12,13)9-4-7(10)2-3-8(9)14-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRKKBWPBZLYIX-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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